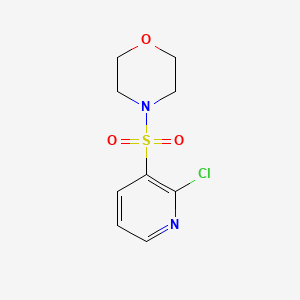

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-((2-Chloropyridin-3-yl)sulfonyl)morpholine” is an organic compound that belongs to the class of pyridine-sulfonamide derivatives . It is a highly polar compound with a low melting point, making it ideal for use in a variety of laboratory experiments.

Synthesis Analysis

The synthesis of “4-((2-Chloropyridin-3-yl)sulfonyl)morpholine” involves a multi-step process. The reaction of pyridine-3-amine with chlorosulfonyl isocyanate is followed by the addition of morpholine under mild conditions. Other methods include the reaction of secondary amine with sulfonyl chloride in dry dioxane at 60 °C .

Molecular Structure Analysis

The molecular formula of “4-((2-Chloropyridin-3-yl)sulfonyl)morpholine” is C9H11ClN2O3S . It has a molecular weight of 262.71300 . The InChI key is YCOYJCWIMIBSNF-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The compound has a density of 1.451g/cm3 . It has a boiling point of 437.3ºC at 760 mmHg . The flash point is 218.3ºC . The compound is stored at a temperature between 2-8°C .

Scientific Research Applications

Antimicrobial and Modulating Activity

A study investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi. It demonstrated significant modulating activity when combined with amikacin against Pseudomonas aeruginosa, significantly reducing the minimum inhibitory concentration (MIC) of amikacin, highlighting its potential in combating antibiotic resistance (Oliveira et al., 2015).

Antimicrobial Potency of Sulfonamides and Carbamates

Another study focused on the synthesis and antimicrobial activity of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. It found that certain derivatives exhibited promising antimicrobial activity, particularly against bacterial strains and fungi, suggesting the chemical framework's utility in developing new antimicrobial agents (Janakiramudu et al., 2017).

Crystal Structure Analysis

Crystal structure analyses of compounds incorporating morpholine and sulfonamide groups have provided insights into molecular conformations and interactions. For instance, studies on N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide and its analogs revealed complex hydrogen bonding networks and molecular conformations stabilized by weak intramolecular interactions, contributing to the understanding of structural factors affecting their biological activity (Kumar et al., 2012).

In vitro Metabolic Fate of Synthetic Cannabinoid Receptor Agonists

Research into the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including those containing morpholine-sulfonyl groups, has provided valuable information on their biotransformation. Understanding the metabolic pathways of these compounds is crucial for their detection in clinical toxicology and assessing potential drug-drug interactions (Richter et al., 2022).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, the victim should be moved to fresh air .

properties

IUPAC Name |

4-(2-chloropyridin-3-yl)sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-9-8(2-1-3-11-9)16(13,14)12-4-6-15-7-5-12/h1-3H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOYJCWIMIBSNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484539 |

Source

|

| Record name | 4-(2-Chloropyridine-3-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Chloropyridin-3-yl)sulfonyl)morpholine | |

CAS RN |

60597-72-0 |

Source

|

| Record name | 4-[(2-Chloro-3-pyridinyl)sulfonyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60597-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloropyridine-3-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)